Isorhamnetin 7-O-alpha-L-rhamnoside
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Overview
Description
Isorhamnetin 7-O-alpha-L-rhamnoside is a plant secondary metabolite and belongs to the class of isorhamnetin compounds . It is mainly found in many plants such as buckthorn, citrus, etc . It is a yellow crystalline solid with a bitter taste . It is stable under acidic and neutral conditions but easily hydrolyzed under alkaline conditions .
Synthesis Analysis
The enzyme 3-methylquercetin 7-O-methyltransferase uses S-adenosyl methionine and 5,7,3’,4’-tetrahydroxy-3-methoxyflavone (isorhamnetin) to produce S-adenosylhomocysteine and 5,3’,4’-trihydroxy-3,7-dimethoxyflavone (rhamnazin) .Molecular Structure Analysis
The molecular formula of this compound is C22H22O11 . Its molecular weight is 462.41 . The structure of this compound includes a flavonoid backbone, which is a common structure in many plant secondary metabolites .Chemical Reactions Analysis
This compound has been found to have binding affinity with COVID-19 virus main protease . It has also been reported to exhibit diverse biological activities against cancer, diabetes, hepatic diseases, obesity, and thrombosis .Physical and Chemical Properties Analysis
This compound is a yellow crystalline solid . It has a bitter taste and is stable under acidic and neutral conditions but easily hydrolyzed under alkaline conditions .Scientific Research Applications
Pharmacological Effects
Isorhamnetin, a key active ingredient in Hippophae rhamnoides L. and Ginkgo biloba L., exhibits extensive pharmacological activities. These include cardiovascular and cerebrovascular protection, anti-tumor, anti-inflammatory, and anti-oxidative properties. Isorhamnetin's mechanisms involve the regulation of key signaling pathways and cytokines (Gong et al., 2020).
Cardiovascular Health
Isorhamnetin has shown promise in cardiovascular health, particularly in inhibiting atherosclerosis. A study found that Isorhamnetin attenuates atherosclerosis in mice by inhibiting macrophage apoptosis through PI3K/AKT activation and HO-1 induction (Luo et al., 2015).
Anticancer Properties
Isorhamnetin has been identified as a potential anticancer agent. Its efficacy against various cancer cells, including hepatocellular carcinoma, lung cancer, and colon cancer, has been demonstrated through different mechanisms, such as apoptosis induction and cell cycle arrest (Teng et al., 2006), (Li et al., 2015), (Li et al., 2014).
Anti-Inflammatory and Antioxidant Effects
Isorhamnetin exhibits significant anti-inflammatory and antioxidant effects. Studies show its ability to reduce proinflammatory cytokines and reactive oxygen species (ROS) generation, suggesting potential in treating neuroinflammatory diseases and oxidative stress-related conditions (Kim et al., 2018), (Sun et al., 2012).
Hepatoprotective and Cardioprotective Effects
Isorhamnetin demonstrates protective effects on the liver and heart. It inhibits apoptosis and autophagy in liver cells and prevents cardiac hypertrophy by blocking specific signaling pathways (Lu et al., 2018), (Gao et al., 2017).
Neuroprotective Effects
Isorhamnetin has shown potential in alleviating cognitive impairments and neuroinflammation, indicating its potential as a nutritional intervention for metabolic syndrome-related cognitive complications (Mulati et al., 2021).
Antimicrobial Activity
Isorhamnetin effectively combats bacterial infections, such as those caused by Staphylococcus aureus, by inhibiting key virulence factors and supporting cell protection against bacterial-induced injury (Jiang et al., 2016).
Mechanism of Action
The mechanism of action of Isorhamnetin 7-O-alpha-L-rhamnoside involves multiple networks of underlying molecular signaling pathways . It has been found to exhibit antiplatelet and anticoagulant properties . Different actions of flavonol on platelet activation may depend on their binding ability to various receptors on blood platelets .
Safety and Hazards
Properties
IUPAC Name |
3,5-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O11/c1-8-16(25)18(27)20(29)22(31-8)32-10-6-12(24)15-14(7-10)33-21(19(28)17(15)26)9-3-4-11(23)13(5-9)30-2/h3-8,16,18,20,22-25,27-29H,1-2H3/t8-,16-,18+,20+,22-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLQFMBLUUSGXQY-FDTPGTFWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O)C4=CC(=C(C=C4)O)OC)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O)C4=CC(=C(C=C4)O)OC)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O11 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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